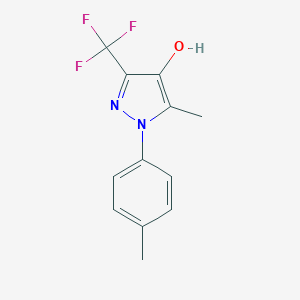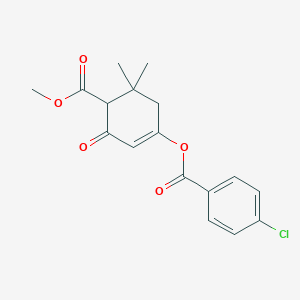![molecular formula C28H26N4O2S2 B296108 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone, also known as EAI045, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of cancer.
Wirkmechanismus
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone works by binding to the ATP-binding site of EGFR and HER2, thereby inhibiting their activity. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. Additionally, this compound has been shown to be well-tolerated and to have minimal toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone is its specificity for EGFR and HER2, which makes it a promising candidate for targeted cancer therapy. However, one limitation of this compound is that it may not be effective in all types of cancer, as not all tumors overexpress EGFR and HER2.
Zukünftige Richtungen
There are several potential future directions for research on 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone. One area of interest is the development of combination therapies that incorporate this compound with other targeted agents or chemotherapy drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Finally, there is ongoing research into the development of new and more potent inhibitors that target EGFR and HER2.
Synthesemethoden
The synthesis of 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-chloro-6-methyl-4(3H)-quinazolinone with ethanethiol to form 2-(ethylsulfanyl)-6-methyl-4(3H)-quinazolinone. This intermediate is then reacted with 2-chloro-4-(4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)thiazole to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the activity of EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are both overexpressed in a number of different types of cancer.
Eigenschaften
Molekularformel |
C28H26N4O2S2 |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
2-ethylsulfanyl-3-[4-(2-ethylsulfanyl-6-methyl-4-oxoquinazolin-3-yl)phenyl]-6-methylquinazolin-4-one |
InChI |
InChI=1S/C28H26N4O2S2/c1-5-35-27-29-23-13-7-17(3)15-21(23)25(33)31(27)19-9-11-20(12-10-19)32-26(34)22-16-18(4)8-14-24(22)30-28(32)36-6-2/h7-16H,5-6H2,1-4H3 |
InChI-Schlüssel |
DADSZCDRCSIUFT-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C=C(C=C2)C)C(=O)N1C3=CC=C(C=C3)N4C(=O)C5=C(C=CC(=C5)C)N=C4SCC |
Kanonische SMILES |
CCSC1=NC2=C(C=C(C=C2)C)C(=O)N1C3=CC=C(C=C3)N4C(=O)C5=C(C=CC(=C5)C)N=C4SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)

![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)


![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
